N-(2-methoxyphenyl)-4-phenylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-10-6-5-9-16(17)19-18(22)21-13-11-20(12-14-21)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPHOOOUUDFBGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds have been shown to interact with various targets such as glutamate-gated chloride channels and serotonin 5-HT2A receptors.
Mode of Action
It’s known that related compounds can inhibit pharyngeal pumping, motility, and egg or microfilaria release by acting on glutamate-gated chloride channels. Another class of related compounds, NBOMes, are potent serotonin 5-HT2A receptor agonist hallucinogens.
Biochemical Pathways
A study on a related compound, n-methylbenzo[d]oxazol-2-amine, showed that it significantly up-regulated the metabolism of purine, pyrimidine and down-regulated sphingolipid metabolism.
Pharmacokinetics
The bioavailability, pharmacokinetics, and absorption of related compounds have been suggested for further study to provide information for their future efficacy improvement.
Result of Action
Related compounds have been shown to have significant effects on the metabolism of certain organisms.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-methoxyphenyl)-4-phenylpiperazine-1-carboxamide. For instance, cytochrome P450-mediated metabolism of a related compound, N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole, has been studied.
Biological Activity
N-(2-methoxyphenyl)-4-phenylpiperazine-1-carboxamide is a compound that has garnered interest in pharmacological research, particularly for its potential therapeutic applications in neurological and psychiatric disorders. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.
Chemical Structure and Synthesis
This compound features a piperazine core substituted with a methoxyphenyl group and a phenyl group. The synthesis of this compound typically involves the reaction of 2-methoxyphenylpiperazine with appropriate carboxylic acid derivatives. The structural configuration allows for interactions with various biological targets, particularly receptors involved in neurotransmission.
The compound is primarily recognized for its interaction with the dopamine D3 receptor, which is implicated in the regulation of mood, cognition, and reward pathways. Research indicates that this compound exhibits agonistic activity at this receptor, suggesting potential applications in treating conditions such as schizophrenia and depression .
Neuroprotective Effects
Studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage. For instance, in vitro assays using SH-SY5Y neuroblastoma cells showed that the compound significantly reduced reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions . These findings suggest that the compound could be beneficial in neurodegenerative diseases where oxidative stress plays a critical role.
Antidepressant-like Effects
In behavioral models of depression, administration of this compound has been associated with increased locomotor activity and reduced immobility time in forced swim tests, indicative of antidepressant-like effects. This aligns with its action on the dopaminergic system, which is crucial for mood regulation .
Antioxidative Properties
The antioxidative properties of this compound were evaluated through assays that measured its ability to scavenge free radicals. Results indicated that the compound effectively decreased oxidative damage in neuronal cells, supporting its potential as an antioxidative agent .
Case Studies and Research Findings
A summary of key studies evaluating the biological activity of this compound is presented below:
Scientific Research Applications
N-(2-methoxyphenyl)-4-phenylpiperazine-1-carboxamide is a chemical compound with demonstrated agonistic activity and potential applications in scientific research, particularly in the treatment of psychiatric disorders. Research findings indicate its interaction with the dopamine D3 receptor.
While the search results do not provide comprehensive data tables or well-documented case studies specifically for this compound, they do offer insights into related compounds and their applications, which can help to infer potential research areas for this compound:
1. Dopamine Receptor Ligands:
- D3 Receptor Selectivity N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides have been evaluated for binding and function at dopamine D3 receptors (D3Rs) and dopamine D2 receptors (D2Rs) . Some compounds in this series exhibit high selectivity for D3R .
*The study of N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl) explores modifications to improve D3 receptor characteristics in 2,3-diCl- and 2-OCH3-phenyl piperazine compounds .
2. Positron Emission Tomography (PET) Imaging Agent:
- A study on an $$(18)F]-labeled 2-methoxyphenylpiperazine derivative explores its potential as a brain positron emission tomography imaging agent . The synthesis and characterization of N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl-4-[(18)F]fluorobenzamide ([(18)F]MPP3F) are detailed, including its radiochemical yield, purity, and biodistribution in mice .
3. Sigma-1 Receptor Ligands:
- Several studies focus on piperazine derivatives as sigma-1 receptor ligands . These compounds are investigated for their potential therapeutic applications .
4. Anticonvulsant Activity:
- N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for anticonvulsant activity in animal models of epilepsy . Research has shown that several molecules display activity in the maximal electroshock (MES) seizures, especially for 3-(trifluoromethyl)anilide derivatives . Some compounds also showed activity in the 6-Hz screen, an animal model of human partial and therapy-resistant epilepsy .
5. Anticancer Agents:
- Imidazole-based N-phenylbenzamide derivatives have been designed and evaluated as potential anticancer agents . The anticancer potential of these derivatives was assessed against selected human cancer cell lines, with potent derivatives undergoing molecular docking studies to understand binding affinity at the molecular level .
6. TAAR1 Receptor Agonists:
- Novel 1-Amidino-4-Phenylpiperazines have been identified as potent agonists at the human TAAR1 receptor . These compounds have been designed, synthesized, biologically evaluated, and studied through molecular docking .
7. Copper Coordination Compounds:
Comparison with Similar Compounds
Structural Analogs with Modified Aromatic Substituents
Compounds with substitutions on the phenyl or methoxyphenyl groups exhibit variations in physicochemical properties and receptor binding:
Key Observations :
- Halogenation (e.g., fluoro, chloro) on the phenyl ring increases melting points, suggesting enhanced crystallinity .
- p-MPPI and p-MPPF, bearing halogenated benzamido groups, show potent 5-HT1A antagonism (ID50: 3–5 mg/kg), indicating substituent-dependent efficacy .
Functional Analogs in Receptor Selectivity
Role of the Carboxamide Linker
5-HT1A Receptor Ligands
Q & A
Q. Table 1. Key Synthetic Parameters for Piperazine Derivatives
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reaction Temperature | 70–90°C | Higher temps reduce byproducts | |
| Solvent | Acetonitrile/DMF | Polar aprotic enhances reactivity | |
| Catalyst | Triethylamine (1.2 eq) | Neutralizes HCl byproduct |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
